molecular formula C6H12O2 B055008 2-Buten-1-ol, 4-ethoxy- CAS No. 123093-78-7

2-Buten-1-ol, 4-ethoxy-

Cat. No. B055008
CAS RN: 123093-78-7
M. Wt: 116.16 g/mol
InChI Key: FEUWIOKZZIUKKQ-UHFFFAOYSA-N
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Description

“2-Buten-1-ol, 4-ethoxy-” is a chemical compound with the molecular formula C4H8O . It is also known by other names such as trans-Crotonyl Alcohol, trans-Crotyl Alcohol, trans-2-Buten-1-Ol, trans-2-Butenol, trans-2-Butenyl alcohol . It is the simplest alkene alcohol and contains two hydroxyl groups .


Molecular Structure Analysis

The molecular structure of “2-Buten-1-ol, 4-ethoxy-” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

When 2-Buten-1-ol reacts with hydrochloric acid, it forms crotyl chloride. This crotyl chloride further reacts with crotonaldehyde, resulting in the production of crotonal .


Physical And Chemical Properties Analysis

The average mass of “2-Buten-1-ol, 4-ethoxy-” is 72.106 Da and its monoisotopic mass is 72.057518 Da . The physical and chemical properties of this compound include phase change data, gas phase ion energetics data, IR Spectrum, Mass spectrum (electron ionization), and Gas Chromatography .

Safety and Hazards

“2-Buten-1-ol, 4-ethoxy-” may cause eye and skin irritation. It may also cause respiratory and digestive tract irritation. The toxicological properties of this material have not been fully investigated . It is advised to avoid ingestion and inhalation, keep away from open flames, hot surfaces and sources of ignition, and use only non-sparking tools .

properties

IUPAC Name

4-ethoxybut-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-2-8-6-4-3-5-7/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUWIOKZZIUKKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370599
Record name 2-Buten-1-ol, 4-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Buten-1-ol, 4-ethoxy-

CAS RN

123093-78-7
Record name 2-Buten-1-ol, 4-ethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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